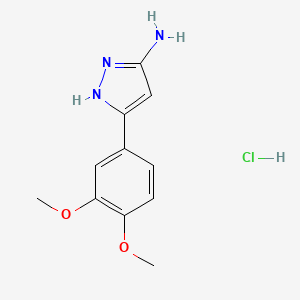

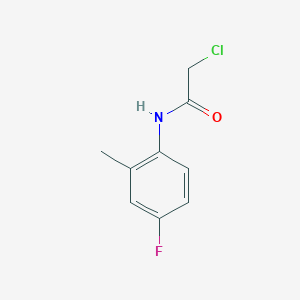

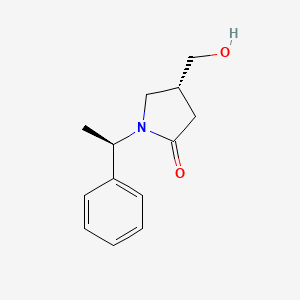

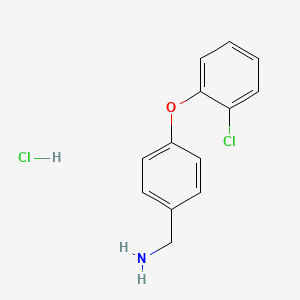

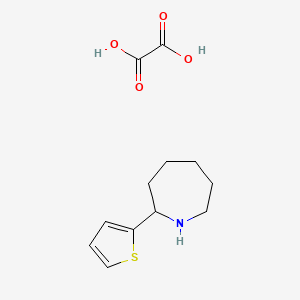

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one" is a chiral pyrrolidine derivative that is of interest due to its potential as an intermediate in the synthesis of bioactive molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrrolidine derivatives and their synthesis, structural determination, and physical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves asymmetric reactions to ensure the chirality of the resulting compound. For example, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . This method could potentially be adapted for the synthesis of "(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one" by modifying the starting materials and reaction conditions to introduce the phenylethyl group.

Molecular Structure Analysis

Structural determination of pyrrolidine derivatives is crucial for confirming the configuration of the chiral centers. Techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS) are commonly used for this purpose . Single-crystal X-ray diffraction analysis can also provide detailed information about the molecular structure, as demonstrated in the synthesis of a different pyrrolidine derivative .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including transamination, which has been observed in enaminone derivatives of pyrrolidine . Understanding these reactions is important for further functionalization of the pyrrolidine core and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be studied using a combination of experimental and theoretical methods. Spectroscopic techniques like FTIR, UV-Vis, and NMR provide information about the functional groups and electronic structure of the molecule . Quantum chemical calculations, such as density functional theory (DFT), can predict properties such as bond lengths, angles, HOMO and LUMO energies, and NLO properties . These studies are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity.

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its derivatives are used in enantioselective catalysis. For instance, certain 1,4-amino alcohols derived from (R)-1-phenylethylamine are utilized as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity in producing chiral secondary alcohols (Asami et al., 2015).

Inhibition of Glycosidases and Tumor Growth

Substituted pyrrolidine derivatives synthesized from phenyl glycinol, such as (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, have been found to inhibit alpha-mannosidase activity. These compounds also exhibit selective inhibition of the growth of human tumor cells like glioblastoma and melanoma (Fiaux et al., 2005).

Structural and Spectroscopic Analysis

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is involved in studies related to molecular structure and spectroscopy. For example, its derivatives are used to synthesize molecules like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, with analyses including crystal structure and molecular interactions (Sharma et al., 2013).

DNA and RNA Duplex Stability

Another application involves the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These molecules are incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which affect the stability of DNA and RNA duplexes and DNA three-way junctions (Filichev & Pedersen, 2003).

Quantum Chemical Calculations

Studies also include quantum chemical calculations and spectroscopic investigations of molecules like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, providing insights into molecular properties such as bond lengths, dihedral angles, and thermodynamic parameters (Ulaş, 2021).

Magnetic and Optical Properties

Lanthanide clusters involving 2-(hydroxymethyl)pyridine derivatives display both magnetic and optical properties. The Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows red photoluminescence, highlighting the material's potential in optical and magnetic applications (Alexandropoulos et al., 2011).

Eigenschaften

IUPAC Name |

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540345 |

Source

|

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | |

CAS RN |

190957-22-3 |

Source

|

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)